molecular formula C18H20N2O5S B3561074 N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE

N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE

Cat. No.: B3561074
M. Wt: 376.4 g/mol
InChI Key: HXWZHSZDEIJVTJ-UHFFFAOYSA-N
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Description

N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE is unique due to its specific structural arrangement, which combines a benzodioxole moiety with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13(21)19-9-8-14-2-5-16(6-3-14)26(22,23)20-11-15-4-7-17-18(10-15)25-12-24-17/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWZHSZDEIJVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE
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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE
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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE
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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE
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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE
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N-[2-(4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE

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